6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine - 1011396-76-1

6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4487375
CAS Number: 1011396-76-1
Molecular Formula: C19H14F3N3O2
Molecular Weight: 373.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP)

    Compound Description: HMBPP is a novel compound synthesized via ring-opening and ring-closure reactions. It has been characterized through spectral and elemental analysis. Theoretical calculations have been performed to study its chemical properties including thermodynamic parameters, electronic absorption spectra, and reactivity. []

    Relevance: HMBPP shares the core structure of the 1H-pyrazolo[3,4-b]pyridine ring system with the main compound, 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This makes them structurally related within the same chemical class. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

    Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It has been investigated for its vasorelaxation properties in rat mesenteric arteries. Studies indicate it relaxes arteries through both cGMP-dependent and -independent mechanisms, including blocking calcium influx. []

    Relevance: BAY 41-2272 contains the 1H-pyrazolo[3,4-b]pyridine core structure, directly linking it to the main compound, 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, within the same chemical class. []

3-(5′-Hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)

    Compound Description: YC-1 acts as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. Research has focused on its vasodilatory effects in rat mesenteric arteries. Similar to BAY 41-2272, YC-1 induces relaxation through cGMP-dependent and -independent pathways. Additionally, it demonstrates synergistic effects with NO donors, suggesting a potential for reducing nitrovasodilator dosage. []

    Relevance: While YC-1 does not share the core pyrazolo[3,4-b]pyridine structure with the main compound, 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, it is grouped into the same category of NO-independent sGC stimulators, particularly those studied for their vasorelaxation properties. This makes it a relevant compound for comparison in terms of mechanism of action and potential therapeutic applications. []

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

    Compound Description: This compound is characterized by its crystal structure, which features a near-planar conformation of the fused pyrazole and pyridine rings. The structure also highlights the presence of a short intramolecular S⋯O contact. []

    Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and highlights the structural variations possible within this class. The presence of the 4-methoxyphenyl substituent at position 6 further reinforces the structural similarities between this compound and the main compound. []

1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)

    Compound Description: This compound is synthesized via a multi-step process starting from a bis-nicotinonitrile derivative. It serves as a key intermediate in the synthesis of more complex pyrazolo-fused heterocycles. []

    Relevance: This compound exhibits a bis-pyrazolo[3,4-b]pyridine scaffold, showcasing the possibility of incorporating the core structure of 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine into larger molecular frameworks. The presence of multiple reactive sites in this compound further highlights its potential for the development of structurally diverse and biologically relevant molecules. []

methanone

    Compound Description: This compound is characterized by its crystal structure. The study specifically notes the lack of structural relationships with its 4-methyl and 4-chloro analogues, highlighting the impact of even minor substitutions on the overall conformation. []

    Relevance: This compound shares the 3-methyl-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridine core with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, demonstrating the structural diversity achievable at positions 4 and 5 of the pyrazolo[3,4-b]pyridine core. []

1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b)

    Compound Description: This compound is part of a series of polyfunctionalized pyrazolo[3,4-b]pyridines synthesized through multicomponent reactions. It showed promising anti-cancer activity in vitro against NALM-6, SB-ALL, and MCF-7 cell lines. []

    Relevance: This compound is structurally related to 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine through the shared core structure of the pyrazolo[3,4-b]pyridine ring system. Although they have different substituents, both compounds exemplify the potential of this chemical scaffold for developing biologically active molecules, particularly in the field of anticancer agents. []

2-(3-(4-chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole (12c)

    Compound Description: This fluorinated pyrazolo[3,4-b]pyridine derivative also demonstrated notable anti-cancer activity against the NALM-6, SB-ALL, and MCF-7 cell lines. It was synthesized using a multicomponent reaction strategy. []

    Relevance: Similar to 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound exhibits the core pyrazolo[3,4-b]pyridine structure and bears a trifluoromethyl substituent. This structural similarity, along with its demonstrated biological activity, highlights the potential of modifying the substituents around the pyrazolo[3,4-b]pyridine core for developing novel therapeutic agents. []

6-(1H-indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    Compound Description: This compound is characterized by its crystal structure as a dimethylformamide solvate. Its supramolecular aggregation involves C-H···π(arene) hydrogen bonds, forming cyclic centrosymmetric dimers. []

    Relevance: This compound shares the 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile core structure with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. They differ in the substituents at positions 4 and 6, highlighting the potential for structural variation at these positions. []

6-(1H-indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Relevance: This compound shares the core structure of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The structural similarities, despite different substituents, emphasize the potential for generating diverse crystal packing arrangements and potential physicochemical properties by modifying the peripheral groups on the pyrazolo[3,4-b]pyridine scaffold. []

6-(1H-indol-3-yl)-3-methyl-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    Compound Description: Unlike its 4-methylphenyl and 4-methoxyphenyl counterparts, this derivative crystallizes in its unsolvated form. It forms simple C(12) chains linked by N-H···O hydrogen bonds, further interacting through aromatic π-π stacking. []

    Relevance: This compound, along with the 4-methylphenyl and 4-methoxyphenyl analogues, exemplifies the impact of substituent modifications on the solid-state packing and solvation behavior of compounds containing the 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile core, which is also present in 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. These structural comparisons are crucial for understanding structure-property relationships within this class of compounds. []

6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    Compound Description: This compound is characterized by its crystal structure, revealing a significant dihedral angle between the methoxy-substituted benzene ring and the pyridinone-pyrazole ring system. This conformation highlights the flexibility and potential for rotational isomerism around the aryl-pyridine bond. []

    Relevance: This compound shares the 3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile core structure with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, differing in the substituents at positions 4 and 7. This comparison emphasizes the potential for structural diversification at these positions while retaining the core pyrazolo[3,4-b]pyridine motif. []

6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

    Compound Description: This compound serves as a key intermediate in synthesizing novel oxadiazole-functionalized pyrazolo[3,4-b]pyridine derivatives (6a-n) with potential anticancer activity. []

    Relevance: This compound shares the core structure of the 1H-pyrazolo[3,4-b]pyridine ring system with the main compound, 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, and also contains a trifluoromethyl substituent. The presence of the amino group at position 3 allows for further functionalization and exploration of structure-activity relationships. This comparison underlines the significance of the pyrazolo[3,4-b]pyridine scaffold in medicinal chemistry and its potential for developing novel therapeutic agents. []

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine

    Compound Description: This compound serves as a scaffold for synthesizing a series of carbohydrazide derivatives, which are investigated for their in vitro trypanocidal activity against Trypanosoma cruzi. []

    Relevance: This compound represents a simplified core structure of 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. Highlighting this core structure emphasizes the importance of substituents in modulating the biological activity of pyrazolo[3,4-b]pyridines. []

1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone

    Compound Description: This compound serves as a starting material in a multi-step synthesis. It reacts with various reagents, including aromatic aldehydes, malononitrile, and cyanoacetamides, to create diverse bis-heterocyclic systems, including bis-nicotinonitriles, bis-dihydropyridines, and bis-thieno[2,3-b]pyridines. []

    Relevance: While not directly containing the pyrazolo[3,4-b]pyridine core, this compound's synthetic utility highlights a pathway towards creating bis-heterocyclic systems. These systems could potentially incorporate the core structure of 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, opening avenues for exploring the properties of molecules with multiple pyrazolo[3,4-b]pyridine units. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    Compound Description: This compound is characterized by its crystal structure, revealing a complex network of hydrogen bonds (N-H···N, C-H···N, and C-H···π(arene)), resulting in the formation of double chains with cavities potentially containing disordered solvent molecules. []

    Relevance: This compound shares the 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile core structure with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The key difference lies in the presence of a 2-fluorophenyl group at position 4 and a 1H-indol-1-yl group at position 6 instead of a 2-furyl group at position 6 and a trifluoromethyl group at position 4. This comparison emphasizes the structural diversity possible within this class of compounds, achieved by varying the substituents around the central pyrazolo[3,4-b]pyridine core. []

3-methyl-6-(aryl)-1-phenyl-1H- pyrazolo(3,4-b)pyridine

    Compound Description: This series of compounds was synthesized and characterized for their antimicrobial activity. The synthesis involved the reaction of a pyrazole-4-carboxaldehyde with various acetophenones. []

    Relevance: This series of compounds shares the core 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine structure with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, highlighting the importance of the aryl substituent at position 6 in influencing biological activity. []

4-(4-Fluoro­phen­yl)‐3‐methyl‐6‐oxo‐1‐phenyl‐4,5,6,7‐tetra­hydro‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carbonitrile

    Compound Description: This compound was synthesized using a microwave-assisted reaction. Its crystal structure reveals a distorted envelope conformation for the tetrahydro-pyridine ring. []

    Relevance: This compound shares the 3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile core with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The difference lies in the presence of a 4-fluorophenyl substituent at position 4 instead of a trifluoromethyl group and the absence of a 2-furyl group at position 6. This comparison highlights how modifications to the substituents can influence the three-dimensional structure and potentially the biological activity of the molecule. []

6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine

    Compound Description: This compound's crystal structure reveals a near-screw-boat conformation for the reduced pyridine ring. Its molecular assembly is characterized by cyclic centrosymmetric dimers formed through C-H···π(arene) hydrogen bonds. []

    Relevance: Although not containing the 5-carbonitrile group, this compound shares the 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine core with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The structural similarity allows for a comparative analysis of the impact of the 5-carbonitrile group and other substituents on the conformation and intermolecular interactions within this class of compounds. []

3-(4-nitrophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine

    Compound Description: This compound's crystal structure reveals the formation of a "molecular ladder" due to a combination of N-H···N and C-H···π(pyridine) hydrogen bonds. []

    Relevance: This compound, while lacking the 3-methyl and 5-carbonitrile groups, shares the core 1H-pyrazolo[3,4-b]pyridine framework with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This structural similarity highlights the influence of substituents on the crystal packing and intermolecular interactions. []

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

    Compound Description: This compound is a crucial intermediate in the synthesis of apixaban, an anticoagulant drug. X-ray powder diffraction data have been used to characterize its solid-state structure. []

    Relevance: While this compound belongs to the pyrazolo[3,4-c]pyridine class instead of the pyrazolo[3,4-b]pyridine class of 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the presence of the 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine core and its relevance as a pharmaceutical intermediate makes it noteworthy. This comparison highlights the importance of exploring structural variations and isomeric forms within related pyrazolopyridine classes for drug discovery. []

1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    Compound Description: This compound serves as the starting point for synthesizing a variety of pyrazolo[3,4-b]pyridine derivatives. Modifications include converting the nitrile group to carboxylic acid, methyl ester, and carbohydrazide, further used to prepare pyrazoles, oxadiazoles, thiadiazoles, triazoles, triazolothiadiazoles, and triazolothiadiazines. These derivatives are then evaluated for antibacterial and antifungal activities. []

    Relevance: This compound highlights the potential for diverse modifications and substitutions on the pyrazolo[3,4-b]pyridine core, which is also present in 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The study emphasizes the importance of systematic structural modifications in developing compounds with desirable biological activities. []

4-(2-chloro-6-flurpphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (AP-1),

3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (AP-2),

3-methyl-6-oxo-4-(p-tolyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (AP-3),

4-(4-methoxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (AP-4),

3-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (AP-5)

    Compound Description: These five pyrazolopyridine derivatives were synthesized and studied for their potential as corrosion inhibitors for mild steel in acidic environments. Their effectiveness was assessed using weight loss, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques. []

    Relevance: These compounds, particularly AP-4, are structurally similar to 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, sharing the core 3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile structure. The variation in substituents at the 4-position allows for investigating the structure-property relationships and their impact on the corrosion inhibition properties. []

1-methyl-1H-pyrazolo [3, 4-d] pyrimidine 5-oxide (IIm-0)

1-phenyl-1H-pyrazolo [3, 4-d] pyrimidine 5-oxide (IIp-0)

    Compound Description: These N-oxides serve as key intermediates in a study exploring various reactions on the pyrazolo[3,4-d]pyrimidine scaffold. Reactions explored include ring-opening with alkaline solutions, Reissert reactions, reactions with acetic anhydride, thermal decomposition, Grignard reactions, and reactions with active methylene compounds or ketones. []

    Relevance: While these compounds belong to the pyrazolo[3,4-d]pyrimidine class instead of the pyrazolo[3,4-b]pyridine class of 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the reactions explored highlight the potential for chemical transformations and ring modifications applicable to similar fused heterocyclic systems. []

4, 5-dihydro-5-hydroxy-1-methyl-1H-pyrazolo [3, 4-d] pyrimidine-4-malononitrile

    Compound Description: This compound undergoes transformations in the presence of active methylene compounds and alumina, leading to the formation of pyrazolo[3,4-b]pyridines. This transformation highlights the potential for rearranging pyrimidine-based heterocycles into the desired pyrazolopyridine structures. []

    Relevance: While this compound is a pyrazolo[3,4-d]pyrimidine derivative, its transformation to a pyrazolo[3,4-b]pyridine structure through reaction with active methylene compounds is significant in relation to 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. It suggests a potential synthetic route for accessing similar pyrazolo[3,4-b]pyridines from readily available pyrimidine starting materials. []

6-amino-4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

    Compound Description: This compound interacts with cobra venom protein at pH 7.6, as demonstrated through fluorescence quenching studies. The interaction is characterized as a static quenching process, indicating the formation of a new compound. This interaction highlights the potential of these pyrazolo[3,4-b]pyridines to interact with biological macromolecules. []

    Relevance: This compound shares the core structure of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, emphasizing the role of the 6-amino and 4-aryl substituents in modulating interactions with biomolecules like cobra venom protein. []

6-amino-4-(2-hydroxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile( I)

    Compound Description: This specific derivative within the 6-amino-4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile series was studied in detail for its interaction with cobra venom protein. The quenching constants (KSV), binding constants (K), and binding sites (n) were determined, providing insights into the strength and nature of the interaction. []

    Relevance: This compound is structurally very similar to 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, differing only in the substituents at positions 4 and 6. It demonstrates the potential for pyrazolo[3,4-b]pyridines with specific substituents to interact with biological targets, making them relevant for medicinal chemistry and drug discovery efforts. []

4-(4- methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

2-amino-4-(4- methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

    Compound Description: These compounds were used as starting materials to synthesize a series of nicotinonitrile derivatives with potential anticancer activity. The derivatives were designed to induce apoptosis and inhibit tyrosine kinase. []

    Relevance: The first compound, 4-(4- methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, shares the 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile core structure with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, differing only in the substituents at positions 1 and 4. This similarity underscores the potential of these compounds and their derivatives as anticancer agents. []

NN'-(ethane-1,2-diyl)bis(cyanoacetamide)

    Compound Description: This compound is a versatile building block for synthesizing various bis-heterocyclic systems, including bis(thioxopyridine), bis(pyrazolo[3,4-b]pyridine), bis(thieno[2,3-b]pyridine), bis(1,3,4-thiadiazole), and bis-thiophene derivatives. The synthetic routes involve reactions with aromatic aldehydes, cyanoacetamide, and hydrazine hydrate, among other reagents. []

    Relevance: Though not a pyrazolo[3,4-b]pyridine itself, this compound's synthetic versatility allows access to diverse bis-heterocyclic systems. It implies the potential for incorporating the core structure of 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine into such systems, enabling the exploration of the properties and biological activities of molecules containing multiple pyrazolo[3,4-b]pyridine units. []

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile ethanol solvate

    Compound Description: This compound is characterized by its crystal structure, which exists as an ethanol solvate. It exhibits intermolecular N-H···O and O-H···N hydrogen bonds. []

    Relevance: This compound shares the 3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile core structure with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, differing in the substituent at position 4. This comparison allows for understanding how different halogen substituents affect the crystal packing and intermolecular interactions within this class of compounds. []

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine

    Compound Description: This compound is characterized by its crystal structure, which reveals a three-dimensional framework built from N-H···N and C-H···N hydrogen bonds. The structure highlights the potential for pyrazolo[3,4-b]pyridines to form complex supramolecular architectures. []

    Relevance: This compound shares the 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine core structure with 6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The presence of a chloro substituent at position 6 and a chlorine-substituted phenyl ring at position 4, instead of a 2-furyl group at position 6 and a trifluoromethyl group at position 4, illustrates the structural diversity achievable within this class of compounds. []

6-chloro-3-methyl-1,4-diphenylpyrazolo[3,4-b]pyridine-5-carbaldehyde

6-chloro-3-methyl-4-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehyde

6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehyde

4-(4-bromophenyl)-6-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehyde

6-chloro-4-(4-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehyde

6-chloro-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehyde

    Compound Description: These six pyrazolo[3,4-b]pyridine derivatives, with variations in the substituent at the 4-position of the phenyl ring, showcase diverse crystal structures and hydrogen-bonding patterns. This study highlights the significant impact of even subtle structural changes on the solid-state properties of these compounds. []

Properties

CAS Number

1011396-76-1

Product Name

6-(2-furyl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

6-(furan-2-yl)-1-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C19H14F3N3O2

Molecular Weight

373.3 g/mol

InChI

InChI=1S/C19H14F3N3O2/c1-11-17-14(19(20,21)22)10-15(16-4-3-9-27-16)23-18(17)25(24-11)12-5-7-13(26-2)8-6-12/h3-10H,1-2H3

InChI Key

VDJKZISRCBTJBD-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.